molecular formula C16H15N3S B11540220 2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole

Cat. No.: B11540220
M. Wt: 281.4 g/mol
InChI Key: YORUQFAJOBESTQ-LDADJPATSA-N
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Description

2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of hydrazones and benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation reaction between 2-hydrazinobenzothiazole and 4-methylacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and benzothiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]QUINOLINE
  • 4-(4-CHLOROPHENYL)-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE

Uniqueness

2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific structural features, such as the combination of a hydrazone linkage and a benzothiazole ring.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)12(2)18-19-16-17-14-5-3-4-6-15(14)20-16/h3-10H,1-2H3,(H,17,19)/b18-12+

InChI Key

YORUQFAJOBESTQ-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=NC3=CC=CC=C3S2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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